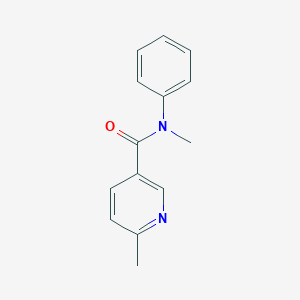
N,6-dimethyl-N-phenylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,6-dimethyl-N-phenylpyridine-3-carboxamide, commonly known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMPP is a potent activator of nicotinic acetylcholine receptors (nAChRs), which are important in various physiological and pathological processes.
Mecanismo De Acción
DMPP acts as a potent activator of N,6-dimethyl-N-phenylpyridine-3-carboxamide, specifically the α7 subtype. Activation of α7 this compound leads to an influx of calcium ions into the cell, which triggers various intracellular signaling pathways. These signaling pathways are involved in various physiological and pathological processes such as neurotransmitter release, synaptic plasticity, and inflammation.
Biochemical and Physiological Effects
DMPP has been shown to have various biochemical and physiological effects. DMPP enhances the release of acetylcholine, dopamine, and glutamate in the brain, which are important neurotransmitters involved in various physiological processes such as learning and memory, reward, and motivation. Additionally, DMPP has been shown to modulate the activity of immune cells, leading to a reduction in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPP has several advantages for lab experiments. It is a potent activator of N,6-dimethyl-N-phenylpyridine-3-carboxamide, which makes it an ideal tool for studying the physiological and pathological processes involving these receptors. Additionally, DMPP has a long half-life, which allows for prolonged activation of this compound. However, DMPP has some limitations for lab experiments. It has a narrow therapeutic window, which makes it difficult to use in vivo. Additionally, DMPP is relatively expensive, which limits its use in large-scale experiments.
Direcciones Futuras
DMPP has significant potential for therapeutic applications in various diseases. Future research should focus on developing more potent and selective α7 nAChR activators that have a wider therapeutic window and lower toxicity. Additionally, further studies should investigate the potential of DMPP in the treatment of other diseases such as depression and anxiety. Finally, future research should investigate the potential of DMPP in combination therapy with other drugs to enhance its therapeutic efficacy.
Métodos De Síntesis
DMPP can be synthesized by reacting 3-cyanopyridine with N,N-dimethylaniline in the presence of a catalyst such as zinc chloride. The reaction results in the formation of DMPP with a yield of approximately 70%.
Aplicaciones Científicas De Investigación
DMPP has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. DMPP has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and enhance dopamine release in the brain, which is important in the treatment of Parkinson's disease. Additionally, DMPP has been shown to modulate the activity of N,6-dimethyl-N-phenylpyridine-3-carboxamide, which are involved in the pathophysiology of schizophrenia.
Propiedades
IUPAC Name |
N,6-dimethyl-N-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11-8-9-12(10-15-11)14(17)16(2)13-6-4-3-5-7-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMCXEWNKFLILB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

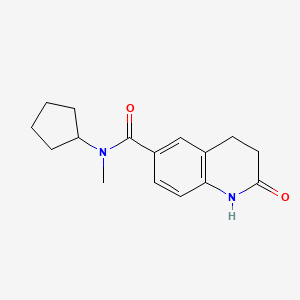
![5-(Furan-2-yl)-3-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7508824.png)


![4-[(1-Phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7508837.png)
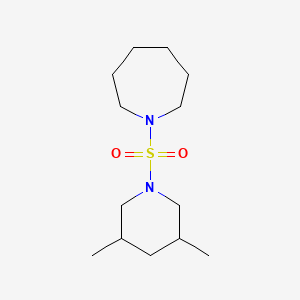
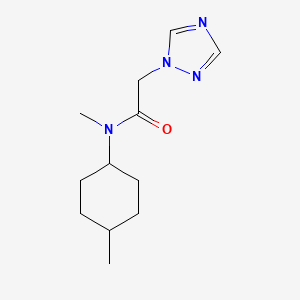
![1-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one](/img/structure/B7508857.png)
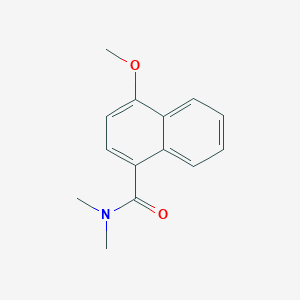
![N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508875.png)
![N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508876.png)

![N-[(4-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508904.png)
